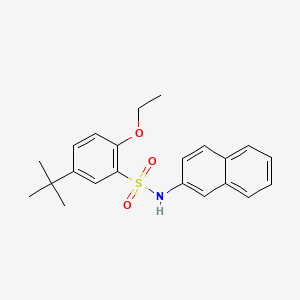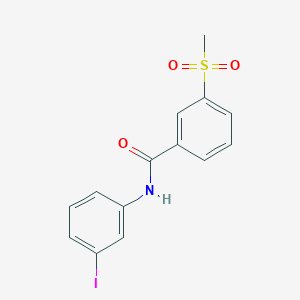
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone, also known as DIM-DMT, is a synthetic compound that belongs to the family of tryptamines. It has been found to have potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone involves its binding to the serotonin receptor 5-HT2A, leading to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which in turn affects the perception of sensory stimuli, mood, and cognition.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to altered perception and mood. It has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone is its high affinity for the 5-HT2A receptor, which makes it a valuable tool for studying the effects of serotonin on the brain. It also has a relatively long half-life, which allows for longer experiments. However, its high potency and potential for abuse make it difficult to work with in a laboratory setting.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the effects of serotonin on the brain. Further research is needed to fully understand the biochemical and physiological effects of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone involves the reaction of 2,5-dimethoxybenzaldehyde with indole in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a reaction with methyl iodide to form the final product, 2,3-dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone.
Aplicaciones Científicas De Investigación
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone has been found to have potential applications in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the serotonin receptor 5-HT2A, which is involved in the regulation of mood, perception, and cognition. This makes it a valuable tool for studying the effects of serotonin on the brain.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-13-7-8-16(21-2)14(11-13)17(19)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFVOBKHOAGHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)

![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)

![1-[2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7456810.png)
![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)
![N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7456854.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)
